molecular formula C23H45NO3 B14520838 Methyl 4-(octadecylamino)-4-oxobutanoate CAS No. 62417-27-0

Methyl 4-(octadecylamino)-4-oxobutanoate

Cat. No.: B14520838
CAS No.: 62417-27-0
M. Wt: 383.6 g/mol
InChI Key: PHCKWZSHDWZHIT-UHFFFAOYSA-N
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Description

Methyl 4-(octadecylamino)-4-oxobutanoate is a 4-oxobutanoate derivative featuring an octadecylamino (C₁₈H₃₇NH─) substituent at the 4-position of the butanoate backbone. These compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in pharmaceuticals, polymers, or biochemical research .

Key inferred properties of this compound:

  • Molecular formula: C₂₃H₄₅NO₃ (estimated).
  • Functional groups: Methyl ester, ketone, and secondary amine.
  • Potential applications: Surfactants or lipid-based drug carriers due to its long aliphatic chain, which enhances hydrophobicity .

Properties

CAS No.

62417-27-0

Molecular Formula

C23H45NO3

Molecular Weight

383.6 g/mol

IUPAC Name

methyl 4-(octadecylamino)-4-oxobutanoate

InChI

InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-22(25)19-20-23(26)27-2/h3-21H2,1-2H3,(H,24,25)

InChI Key

PHCKWZSHDWZHIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(octadecylamino)-4-oxobutanoate typically involves the reaction of octadecylamine with methyl 4-oxobutanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(octadecylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-(octadecylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(octadecylamino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic octadecyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and affecting cellular processes. The amino and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 4-oxobutanoate scaffold is highly versatile, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
Methyl 4-(indolin-1-yl)-4-oxobutanoate Indolin-1-yl (heterocyclic) 235.28 Used as a Notum enzyme inhibitor; purity ≥95% via LCMS/NMR
Methyl 4-(4′-fluorobiphenyl)-4-oxo... 4′-Fluorobiphenyl (aromatic) 310.1 Synthesized via Suzuki coupling (82% yield); COX-2 inhibition activity
Methyl 4-(bis(2-hydroxyethyl)amino)... Bis(2-hydroxyethyl)amino 221.25 Branched polymer precursor; synthesized in THF with 81% yield
Methyl 4-(5-bromothiophen-2-yl)-4-o... 5-Bromothiophen-2-yl 277.13 logP = 2.73; high lipophilicity for membrane permeability studies
Methyl 4-(octadecylamino)-4-oxobut... Octadecylamino (C₁₈ alkyl) ~367.6 (estimated) Predicted use in lipid formulations or surfactants N/A

Physicochemical Properties

  • Lipophilicity: Aliphatic chains (e.g., octadecylamino) increase logP values compared to aromatic analogs. For example: Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate: logP = 2.73 . Methyl 4-[4-(azepane-1-sulfonyl)anilino]-4-oxobutanoate: logP = 1.94 .
  • Solubility: Polar substituents (e.g., bis(2-hydroxyethyl)amino) enhance water solubility, critical for polymer applications .

Data Tables

Table 1: NMR Chemical Shifts of Selected Analogs

Compound δ (¹³C NMR, DMSO-d6) Reference
Ethyl 4-(indolin-1-yl)-4-oxobutanoate 172.39 (C=O), 169.63 (ester), 142.91 (aromatic)
Methyl 4-(4-bromophenyl)-4-oxobutanoate 172.1 (C=O), 131.2 (C-Br)

Table 2: Purity and Analytical Data

Compound Purity (%) Analytical Method Reference
Methyl 4-(indolin-1-yl)-4-oxobutanoate ≥95 LCMS, ¹H/¹³C NMR
Methyl 4-chloro-4-oxobutanoate 95 Elemental analysis

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